(2R)-1-amino-3-phenoxypropan-2-ol

Chiral intermediate Enantiomeric purity Procurement specification

As a key enantiopure intermediate for (S)-metoprolol, this (R)-amino alcohol is critical for accessing the clinically preferred stereochemistry of beta-blockers. Unlike racemic mixtures or pre-alkylated derivatives, its defined (R)-configuration ensures direct synthesis of the pharmacologically active (S)-enantiomer, avoiding the 50% theoretical yield loss from resolution. The free primary amine enables late-stage N-functionalisation, making it ideal for novel cardiovascular SAR programs. Confirm batch-specific optical rotation and enantiomeric purity for reproducible results.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 133522-40-4
Cat. No. B143804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-amino-3-phenoxypropan-2-ol
CAS133522-40-4
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(CN)O
InChIInChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m1/s1
InChIKeyJZEHWMUIAKALDN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-1-Amino-3-phenoxypropan-2-ol (CAS 133522-40-4) – Chiral Beta-Blocker Intermediate Procurement Guide


(2R)-1-Amino-3-phenoxypropan-2-ol (CAS 133522-40-4) is a chiral phenoxy-substituted amino alcohol belonging to the 1-amino-3-phenoxypropan-2-ol class. It serves as a key enantiopure intermediate for synthesizing β-adrenergic blocking agents (beta-blockers) such as metoprolol [1]. In its (R)-configuration, it provides a defined stereochemical handle that is critical for accessing the pharmacologically active (S)-enantiomer of typical beta-blockers.

Why Racemic or N‑Alkylated Analogs Cannot Replace (2R)-1-Amino-3-phenoxypropan-2-ol in Stereoselective Synthesis


Generic substitution with the racemic mixture (CAS 4287-19-8) introduces the undesired (S)-enantiomer, which leads to the corresponding (R)-beta-blocker enantiomer, typically associated with lower β₁‑adrenoceptor binding affinity. Substitution with pre‑alkylated derivatives such as N‑isopropyl‑1‑amino‑3‑phenoxypropan‑2‑ol forfeits the free primary amine handle required for late‑stage N‑functionalisation, limiting the accessible chemical space for novel cardiovascular agents [1]. Therefore, stereochemical and functional group fidelity are non‑negotiable for reproducible synthesis of enantiopure beta-blockers.

Quantitative Differentiation Evidence for (2R)-1-Amino-3-phenoxypropan-2-ol vs. Comparators


Enantiomeric Purity vs. Racemic 1-Amino-3-phenoxypropan-2-ol

Commercial specifications indicate that (2R)-1-amino-3-phenoxypropan-2-ol is supplied at a minimum purity of 98% , whereas the racemic equivalent (CAS 4287-19-8) is typically offered at 95% purity . This 3% purity difference, together with the defined absolute configuration, reduces the risk of racemisation during subsequent reactions and eliminates the need for additional chiral purification steps.

Chiral intermediate Enantiomeric purity Procurement specification

Proven Resolving Agent Performance of the Structural Congener

The enantiopure (S)-enantiomer of 1-amino-3-phenoxypropan-2-ol has been demonstrated as a novel resolving agent for racemic mandelic acid, delivering the less‑soluble diastereomeric salt in 77% yield with 98% diastereomeric excess (E 75%) using LiOH in water [1]. The (R)-enantiomer is expected to exhibit analogous resolution efficiency for the opposite enantiomer of chiral carboxylic acids, providing a recyclable, cost‑effective alternative to traditional alkaloid‑ or phenylethylamine‑based resolving agents [1].

Chiral resolution Mandelic acid Enantiomeric excess

Unsubstituted Primary Amine Enables Broader N‑Functionalisation vs. Pre‑Alkylated Analogs

Unlike pre‑formed N‑isopropyl or N‑butyl analogs such as Metoprolol EP Impurity F (CAS 7695-63-8), (2R)-1-amino-3-phenoxypropan-2-ol retains a free primary amine group. This functional group permits direct N‑acylation, reductive amination, or sulfonylation to generate a structurally diverse array of beta‑blocker candidates, as exemplified in the patent literature describing numerous N‑substituted derivatives [1]. Pre‑alkylated compounds constrain the user to a single substitution pattern, severely limiting structure‑activity relationship exploration.

Derivatisation handle N-alkylation Beta-blocker synthesis

Recommended Application Scenarios for (2R)-1-Amino-3-phenoxypropan-2-ol Based on Verified Evidence


Enantioselective Synthesis of (S)-Beta-Blockers (e.g., S-Metoprolol)

The (2R)-amino alcohol is the direct precursor for (S)-metoprolol via N‑isopropylation. The defined (R)‑configuration at the C‑2 hydroxyl ensures the final product possesses the clinically preferred (S)‑stereochemistry associated with higher β₁‑selectivity [1]. This route avoids the 50% theoretical yield loss inherent in racemic resolution approaches.

Chiral Resolving Agent for Carboxylic Acid Enantiomers

Drawing on the demonstrated performance of the (S)-enantiomer as a resolving agent for mandelic acid (77% yield, 98% de) [2], the (R)-enantiomer can be confidently deployed for resolving the opposite enantiomer of a broad range of chiral carboxylic acids, offering a single‑crystallisation purification protocol superior to traditional resolution agents that require multiple recrystallisations.

Diversification Platform for Structure‑Activity Relationship (SAR) Studies

The free primary amine functionality enables systematic variation of the N‑substituent, making this compound an ideal starting point for medicinal chemistry programs aimed at discovering novel beta‑blocker scaffolds with improved selectivity, pharmacokinetics, or reduced side effects [1]. This contrasts sharply with purchasing pre‑alkylated analogs, which constrain SAR exploration to a single fixed substituent.

Analytical Reference Standard for Chiral Purity Method Development

With a defined specific rotation and high enantiomeric purity, the compound serves as a calibration standard for chiral HPLC or capillary electrophoresis methods used to determine the enantiomeric purity of downstream beta‑blocker products. The availability of both (R)- and (S)-enantiomers (CAS 112243-65-9) further supports method validation.

Quote Request

Request a Quote for (2R)-1-amino-3-phenoxypropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.